Product packaging for Ronidazole(Cat. No.:CAS No. 7681-76-7)

Ronidazole

Número de catálogo: B000806
Número CAS: 7681-76-7
Peso molecular: 200.15 g/mol
Clave InChI: PQFRTXSWDXZRRS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Historical Context of Ronidazole Discovery and Initial Applications in Research

This compound was first developed in the 1970s by the French pharmaceutical company Rhône-Poulenc, with an initial aim to serve as a more potent antiprotozoal alternative to existing drugs. chemicalbook.com It was introduced in Europe in the early 1980s under the brand name "Ridzol." chemicalbook.com

Initial research applications primarily focused on its efficacy against specific protozoal infections in livestock. For instance, early studies in 1976 and 1977 investigated this compound for the treatment of swine dysentery and histomoniasis in turkeys, respectively. wikipedia.org Its effectiveness was also recognized in treating Tritrichomonas foetus infections in cattle. chemicalbook.com Beyond cattle, research quickly demonstrated its utility against other protozoan parasites such as Giardia and Trichomonas across various animal species, including cats, dogs, horses, and birds. chemicalbook.com

The table below summarizes some of the early research applications of this compound:

Research AreaInitial Target Pathogen/ConditionKey Species StudiedReference
Veterinary MedicineSwine Dysentery (Brachyspira hyodysenteriae)Swine wikipedia.org
Veterinary MedicineHistomoniasis (Histomonas meleagridis)Turkeys wikipedia.org
Veterinary MedicineTritrichomonas foetus infectionCattle chemicalbook.com
Veterinary Medicine (Broader)Giardia, Trichomonas gallinae, Hexamitosis, CochlosomaCats, dogs, horses, birds, pigeons wikipedia.org

Evolution of Research Focus on this compound

Over time, the research focus on this compound expanded significantly beyond its initial applications in livestock. A prominent area of evolving research has been its investigation for the treatment of Tritrichomonas foetus (now often referred to as Tritrichomonas blagburni) infection in cats, a condition characterized by chronic diarrhea. ed.ac.ukabcdcatsvets.orgncsu.edu While originally explored for its efficacy against T. foetus in cattle, subsequent research identified its relevance to feline trichomoniasis, particularly given the resistance of this feline pathogen to other commonly used antiprotozoal drugs like metthis compound (B1676534). abcdcatsvets.orgncsu.edu

Studies have explored various research protocols for this compound's application in cats, examining its effectiveness in eradicating T. foetus and resolving associated clinical signs. veterinaryevidence.orgresearchgate.net Research has also investigated its use in clearing Tritrichomonas muris infections in laboratory mice, highlighting its broader applicability against trichomonads in research animal colonies. nih.gov The ongoing academic interest in this compound is also shaped by the challenges of drug resistance, prompting further studies into its sustained efficacy and potential limitations. ncsu.eduveterinaryevidence.org

Current Research Landscape and Emerging Areas

The current academic research landscape concerning this compound remains dynamic, with ongoing investigations into its efficacy, mechanisms of action, and potential new applications. A significant area of continued focus is its role in treating Tritrichomonas blagburni infection in cats. Despite its established efficacy, studies continue to refine understanding of its impact and address instances where T. blagburni may not clear, suggesting complex interactions or potential for resistance. abcdcatsvets.orgncsu.eduveterinaryevidence.orgresearchgate.net

Beyond protozoal infections in animals, this compound has garnered attention in human medicine research, particularly for its potential in treating Clostridioides difficile infection (CDI). Academic studies have shown that this compound can inhibit the growth of clinical C. difficile isolates while potentially preserving the growth of beneficial commensal organisms in the human intestine. taylorandfrancis.com This research is relevant in the broader context of antimicrobial resistance and the search for novel therapeutic strategies against challenging bacterial infections. taylorandfrancis.combinasss.sa.cr

Furthermore, research explores this compound's fundamental properties as a nitroimidazole derivative, which acts by disrupting DNA synthesis in protozoa. chemicalbook.comtaylorandfrancis.com The presence of pharmaceuticals like this compound in environmental systems, due to their widespread use, also constitutes an area of emerging research, with studies focusing on detection methods in various environmental samples. researchgate.net

The table below outlines key contemporary research areas and associated findings:

Current Research AreaKey Research Findings/FocusReference
Feline Tritrichomonas blagburni InfectionEfficacy in eradicating infection and resolving clinical signs; ongoing research addresses non-responders and potential resistance. abcdcatsvets.orgncsu.eduveterinaryevidence.orgveterinaryclinicaltrials.org
Clostridioides difficile Infection (CDI) in HumansInvestigation into its potential to inhibit C. difficile growth while maintaining commensal gut bacteria, offering a potential alternative to standard antibiotics. wikipedia.orgtaylorandfrancis.combinasss.sa.cr
Basic Mechanism of ActionUnderstanding its function as a nitroimidazole derivative that disrupts DNA synthesis in protozoa and bacteria. chemicalbook.comtaylorandfrancis.com
Environmental Presence and DetectionDevelopment of methods for detecting this compound in environmental samples, reflecting concerns related to pharmaceutical contaminants. researchgate.net
Parasitic Infections in Laboratory AnimalsEvaluation of its effectiveness against parasites such as Tritrichomonas muris in laboratory mice, contributing to animal health management in research settings. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N4O4 B000806 Ronidazole CAS No. 7681-76-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1-methyl-5-nitroimidazol-2-yl)methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4/c1-9-4(3-14-6(7)11)8-2-5(9)10(12)13/h2H,3H2,1H3,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFRTXSWDXZRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1COC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045400
Record name Ronidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7681-76-7
Record name 1-Methyl-2-carbamoyloxymethyl-5-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7681-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ronidazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ronidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ronidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ronidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.796
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RONIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E01R4M1063
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Insights into Ronidazole S Biological Actions

Elucidation of Molecular Targets and Pathways

The core of ronidazole's action involves its transformation into reactive intermediates that interact with vital cellular components.

DNA Damage and Interference with Synthesis

This compound interferes with the DNA of protozoa and anaerobic bacteria, ultimately causing their death chemicalbook.comtoltrazurilshop.com. Once this compound enters susceptible microorganisms, it undergoes a chemical reduction process egnlab.com. The reduced form of this compound interacts with protozoal DNA, disrupting its structure and inhibiting DNA synthesis, which hinders the ability of protozoa to replicate and proliferate egnlab.comchemicalbook.comechemi.com. This mechanism is characteristic of nitroimidazole compounds, where the reduction of the nitro group leads to DNA damage ontosight.aincats.io. Studies have shown that this interaction results in the formation of unstable DNA fragments that are unable to replicate and impair normal cellular function chemicalbook.com.

Generation of Reactive Metabolites and Oxidative Stress

The cytotoxic effects of this compound are closely linked to the generation of reactive metabolites. The nitro group (-NO₂) of this compound undergoes reductive transformations, primarily mediated by nitroreductases in anaerobic bacteria and protozoa . This reduction leads to the formation of reactive intermediates such as nitro anion radicals and hydroxylamine (B1172632) derivatives . These highly reactive species are capable of binding to DNA and electron transport proteins . The formation of superoxide (B77818) radicals (O₂⁻) during this reduction process correlates with the cytotoxic effects observed . This increased oxidative stress contributes significantly to the drug's effectiveness in killing or suppressing protozoan parasites by damaging cellular structures and biomolecules, including proteins and lipids egnlab.comchemicalbook.com. This compound also disrupts key metabolic pathways, affecting the production of ATP (adenosine triphosphate), which is essential for cellular energy, further impairing the protozoa's ability to function and survive egnlab.com.

This compound is reductively metabolized by liver microsomal and purified NADPH-cytochrome P-450 reductase preparations to reactive metabolites that covalently bind to tissue proteins nih.gov. Experiments have indicated that the principal targets of protein alkylation are cysteine thiols nih.gov.

Table 1: Key Reactive Metabolites and Their Cellular Impacts

Metabolite TypeFormation PathwayCellular TargetBiological Impact
Nitro anion radicalsNitroreductase-mediated reduction of -NO₂ group DNA, Electron transport proteins DNA destabilization, oxidative stress, cell death nih.gov
Hydroxylamine derivativesFurther reduction of nitro anion radicals DNA, Protein thiols nih.govCovalent binding to macromolecules, impaired cellular function nih.gov
Superoxide radicalsCorrelates with reductive activation Cellular structures, biomolecules egnlab.comOxidative damage, disruption of energy metabolism egnlab.com

Interaction with Nitroreductases and Other Enzymes

Nitroreductases play a pivotal role in the activation of this compound. These enzymes, found in anaerobic bacteria and protozoa, reduce the nitro group of this compound to its active, cytotoxic forms biorxiv.org. Specifically, flavoprotein nitroreductases like NADPH-cytochrome P-450 reductase and xanthine (B1682287) oxidase catalyze the anaerobic nitro group reduction of this compound and its covalent binding to protein sulfhydryl groups nih.gov. This enzymatic activation is highly efficient, with studies showing that the conversion of this compound to reactive metabolites is quantitative nih.gov.

The metabolic activation process involves a four-electron reduction of the nitro group to form a hydroxylamine intermediate, which is then susceptible to nucleophilic attack nih.goveuropa.eu. This reaction can lead to the elimination of the 2-carbamoyl group and subsequent addition of thiols at the 2-methylene position, resulting in covalent binding to proteins nih.gov. Protein alkylation by this compound metabolites is strongly inhibited by sulfhydryl-containing compounds like cysteine and glutathione (B108866) nih.gov.

Table 2: Enzymes Involved in this compound Activation

Enzyme TypeRole in this compound ActivationConditions for Activity
NitroreductasesReduce the nitro group to reactive intermediates biorxiv.orgAnaerobic biorxiv.org
NADPH-cytochrome P-450 reductaseCatalyzes anaerobic nitro group reduction and covalent binding to protein sulfhydryls nih.govnih.govinchem.orgAnaerobic nih.govinchem.org
Xanthine oxidaseCatalyzes anaerobic nitro group reduction and covalent binding to protein sulfhydryls nih.govAnaerobic nih.gov

Comparative Mechanisms with Related Nitroimidazoles

This compound belongs to the 5-nitroimidazole class of drugs, which includes other well-known compounds like metthis compound (B1676534) and dimetridazole (B1670680) nih.gov. These drugs share a common fundamental mechanism of action: their efficacy relies on the reductive activation of their nitro group within anaerobic environments or by specific enzymes in susceptible microorganisms europa.eumerckvetmanual.com.

Like metthis compound, this compound's mechanism involves the reduction of its nitro group to form reactive intermediates that damage DNA, leading to cell death in susceptible microorganisms merckvetmanual.com. Both this compound and metthis compound are activated by anaerobic bacteria and protozoa to autotoxic free radicals that destabilize organism DNA and cause cell death nih.gov. However, there are nuances in their activities and specific interactions. This compound is characterized by a carbamoyl (B1232498) group at the 2-position of the imidazole (B134444) ring, a structural modification that enhances its activity against protozoan parasites, such as Giardia lamblia and Tritrichomonas foetus, compared to traditional 1-position 5-nitroimidazoles like metthis compound .

Research indicates that this compound exhibits superior efficacy with reduced toxicity at lower concentrations compared to metthis compound in some experimental models, such as zebrafish liver regeneration studies researchgate.net. For instance, this compound effectively ablates liver cells comparable to metthis compound but with significantly lower toxicity . In studies against Clostridioides difficile infections, this compound inhibited growth at lower concentrations and showed superior killing kinetics compared to metthis compound chemicalbook.comcontagionlive.com. Furthermore, this compound was found to be less absorbed from the intestine and demonstrated faster bactericidal activity than metthis compound in certain contexts contagionlive.com.

The activation of nitroimidazoles by flavoprotein nitroreductases, such as NADPH-cytochrome P-450 reductase and xanthine oxidase, results in covalent binding to protein sulfhydryl groups nih.gov. Studies with radiolabeled this compound have shown that the imidazole ring remains intact during this process, while the 2-carbamoyl group is lost from the covalently bound product nih.gov. Similar to this compound, dimetridazole also reacts with thiols like cysteine, leading to the formation of adducts through nitro displacement, often via a radical anion mechanism cdnsciencepub.com.

Table 3: Comparative Mechanisms of Nitroimidazoles

Feature/DrugThis compoundMetthis compoundDimetridazole
Class5-nitroimidazole nih.gov5-nitroimidazole nih.gov5-nitroimidazole merckvetmanual.com
Core MechanismReductive activation of nitro group; formation of reactive intermediates; DNA damage egnlab.comncats.ioReductive activation of nitro group; formation of cytotoxic derivatives; DNA damage merckvetmanual.comReductive activation of nitro group; formation of reactive metabolites europa.eu
Key Structural FeatureCarbamoyl group at 2-position of imidazole ring --
Efficacy ComparisonSuperior activity against certain protozoa (e.g., T. foetus, G. lamblia) compared to 1-position 5-NIs Widely used; effective against trichomoniasis, giardiasis, amebiasis merckvetmanual.comControls histomoniasis in poultry merckvetmanual.com
Toxicity ProfileMay exhibit neurotoxicity in some animals, generally at higher doses or repeated administration nih.govroyalcanin.comSimilar neurotoxic effects at high doses; reported carcinogenicity in some animal models nih.govresearchgate.netMutagenic properties; potential for mammary tumors in laboratory animals at high doses europa.euapvma.gov.au
Absorption/KineticsRapid absorption, high oral bioavailability, slow elimination in some species nih.govRapid absorption; penetrates blood-brain barrier merckvetmanual.com-
Specific ReactionsCovalent binding to cysteine thiols; loss of 2-carbamoyl group upon activation nih.govnih.govCytotoxic derivatives bind to DNA, causing loss of helical structure, strand breakage merckvetmanual.comReaction with thiols like cysteine via nitro displacement cdnsciencepub.com

Efficacy and Outcomes in Protozoal and Bacterial Research Models

Studies on Tritrichomonas foetus

Tritrichomonas foetus, also referred to as Tritrichomonas blagburni in feline contexts, is a significant cause of chronic large intestinal diarrhea in domestic cats. Ronidazole has emerged as a key agent in managing this infection, with numerous studies investigating its effectiveness both in vitro and in vivo.

In Vitro Susceptibility Assays and Concentration-Dependent Effects

In vitro studies have demonstrated that this compound (RDZ) exhibits potent activity against Tritrichomonas foetus. Concentrations as low as ≥ 0.1 µg/mL of this compound, along with Tinidazole (B1682380) (TDZ), were effective in killing T. foetus isolates. Specifically, for susceptible T. foetus strains, the minimum lethal concentration (MLC) of this compound ranged from 0.39–3.13 µg/ml when incubated under aerobic conditions for 48 hours.

However, instances of resistance to this compound have been documented in feline T. foetus isolates, both in clinical settings and laboratory culture systems. In strains identified as resistant, the MLC for this compound increased significantly, ranging from 6.25–12.50 µg/ml following 48 hours of aerobic incubation. This indicates a concentration-dependent effect, with higher concentrations required to inhibit or kill resistant strains. While Tinidazole also demonstrated in vitro efficacy against T. foetus, its activity was generally observed to be less potent than that of this compound.

In Vivo Efficacy Studies in Feline Models

This compound is widely regarded as the primary therapeutic option for feline Tritrichomonas blagburni infection due to its established in vivo efficacy. Several studies have investigated its effectiveness in naturally infected and experimentally inoculated feline models:

Experimental Infections : In experimentally inoculated cats, oral administration of this compound at dosages of 30 to 50 mg/kg twice daily for 14 days led to the resolution of diarrhea and the eradication of the infection, confirmed by polymerase chain reaction (PCR) testing. All 10 experimentally infected cats treated at these dosages tested negative for T. foetus for follow-up durations of 21 to 30 weeks post-treatment.

Naturally Infected Cats : One naturally infected cat showed resolution of diarrhea and eradication of T. foetus infection for 85 days after treatment with 10 mg/kg this compound once daily for 10 days, although infection and diarrhea later relapsed, requiring retreatment with a higher dose.

Clinical Trials :

A study involving 24 cats with Tritrichomonas species infection reported 100% resolution or significant reduction in clinical signs of diarrhea when treated with this compound at 30 mg/kg twice daily.

Similarly, another study with 12 cats documented 100% resolution of diarrhea with the same dosage regimen.

A case series from China reported that the recommended dose of this compound (30 mg/kg once daily for 14 days) successfully resolved clinical signs in 83% of 29 diagnosed cats with chronic diarrhea associated with Tritrichomonas species infection.

Efficacy in Eradicating Infection and Resolving Clinical Signs

This compound is currently identified as the sole drug consistently demonstrating efficacy in eliminating T. foetus infection in cats. Most cats receiving this compound treatment experience notable improvements in fecal consistency or complete resolution of diarrhea during the treatment period. A conservative estimate indicates that approximately 60% of this compound-treated cats achieve near-complete resolution of clinical signs.

Post-treatment PCR testing has shown high rates of parasite clearance:

In the study utilizing guar (B607891) gum-coated capsules, 21 out of 25 treated cats (84%) tested negative for Tritrichomonas species by PCR after treatment.

Another study reported 9 out of 12 cats (75%) testing negative for Tritrichomonas species by PCR or fecal wet mount after treatment.

Eradication of infection in experimentally infected cats following this compound treatment has been confirmed by PCR assays.

While clinical signs like diarrhea may spontaneously resolve in many cats within approximately two years, the underlying T. foetus infection often persists, and spontaneous elimination of the parasite is uncommon. This persistence highlights the importance of effective therapeutic agents like this compound for true infection eradication.

Delayed-Release Formulations and Pharmacokinetic-Efficacy Relationships

Efforts to optimize this compound delivery have included the development of delayed-release formulations, such as guar gum-coated tablets, aimed at targeting drug release to the colon where Tritrichomonas foetus resides. Pharmacokinetic studies of these formulations in cats have provided valuable insights:

Pharmacokinetic Parameters of Delayed-Release this compound in Cats

ParameterHealthy Cats (Mean ± SD)Infected Cats (Mean ± SD)
Time to Maximum Plasma Concentration (Tmax)9.0 hours9.4 hours
Maximum Plasma Concentration (Cmax)21.6 µg/ml17.1 µg/ml
Area Under the Curve (AUC)467.4 µg·h/ml481.0 µg·h/ml

These studies revealed a delayed peak plasma concentration for this compound, with negligible release occurring until after 6 hours, and peak concentrations reached approximately 14.5 hours post-administration. This delayed release profile aligns with the intended colonic delivery, suggesting that such formulations can effectively deliver the medication to the target site of infection, potentially enhancing efficacy and minimizing systemic exposure.

Research on Giardia intestinalis (formerly G. duodenalis)

Giardia intestinalis (also known as Giardia duodenalis) is another significant intestinal protozoan parasite affecting various species, including dogs and cats. This compound has been investigated for its potential activity against this parasite.

In Vitro Activity Against Giardia

This compound has demonstrated in vitro activity against Giardia intestinalis. Comparative studies using a ³H-thymidine incorporation assay, which assesses parasite growth inhibition, have shown that this compound exhibits a higher potency than commonly used antiprotozoal agents like metthis compound (B1676534).

Relative Activity of this compound vs. Metthis compound Against Giardia intestinalis (In Vitro)

CompoundActivity Relative to Metthis compound (Stock BRIS/83/HEPU/106)Activity Relative to Metthis compound (Stock BRIS/83/HEPU/99)
This compound60 times more active7-8 times more active
Satranidazole40 times more active6-6 times more active
S75 0400 A5-6 times more active51 times more active

Beyond these comparisons, this compound, along with Satranidazole and S75 0400 A, was generally found to be approximately five times more active than metthis compound against Giardia intestinalis in in vitro assays. While other compounds, such as niridazole, demonstrated even greater in vitro activity (10-20 times more active than metthis compound), this compound's effectiveness highlights its potential in the management of giardiasis.

In Vivo Studies in Canine Models

This compound has demonstrated efficacy in in vivo studies involving canine models for the treatment of Giardia infections. In a kennel setting, a control strategy that combined this compound administration with strict hygiene and disinfection protocols proved highly effective in reducing Giardia cyst excretion in dogs esccap.chresearchgate.net. Studies applied this compound at a dose of 30–50 mg/kg body weight twice daily for 7 days esccap.ch. Following this treatment regimen, dogs tested negative for Giardia cysts and coproantigens as early as five days after the last treatment and remained negative in follow-up until study day 74 esccap.ch. While some dogs experienced episodes of unformed feces or diarrhea during the experiment, these were not temporally correlated with the this compound treatments esccap.ch.

Investigations into Histomonas meleagridis

Histomonas meleagridis is an anaerobic protozoan parasite that causes histomoniasis, commonly known as blackhead disease, primarily affecting gallinaceous birds such as turkeys and chickens msdvetmanual.comuga.edutandfonline.com. This disease can lead to significant morbidity and mortality, especially in turkeys, where mortality rates can reach 80%–100% msdvetmanual.com.

Studies in Poultry Models

Historically, nitroimidazoles, including this compound, ipthis compound, and dimetridazole (B1670680), were highly effective in both the prevention and treatment of histomoniasis in poultry msdvetmanual.comtandfonline.comnih.gov. For instance, this compound administered at concentrations of 30-60 ppm in feed effectively prevented mortality and morbidity in poults uga.edu. When administered in water at 30-40 ppm, starting 10 days post-exposure and continuing for at least 7-10 days, this compound was also an effective treatment uga.edu.

However, due to international guidelines on food safety and concerns regarding veterinary drug residues, the use of nitroimidazoles in food-producing animals has been strictly prohibited in many regions, including the EU and the US msdvetmanual.comnih.gov. This ban has led to a resurgence of histomoniasis outbreaks in poultry flocks tandfonline.comnih.gov.

Research on Clostridioides difficile

Clostridioides difficile infection (CDI) is a significant global health threat, being a leading cause of hospital-acquired infections and fatalities researchgate.netnih.govpurdue.eduplos.org. The increasing incidence and severity of these infections, coupled with high recurrence rates, highlight an urgent need for novel therapeutics researchgate.netplos.org. This compound has been investigated as a potential repurposed treatment for CDI due to its antiprotozoal and antibacterial properties researchgate.netnih.govcontagionlive.com.

In Vitro Bactericidal Activity

This compound has demonstrated potent in vitro activity against Clostridioides difficile. It effectively inhibits the growth of clinical C. difficile isolates, including hypervirulent strains like NAP1 (also known as RT027) researchgate.netnih.govcontagionlive.com. Minimum Inhibitory Concentration (MIC) values for this compound against C. difficile have been reported as low as 0.125 µg/mL (MIC90) caymanchem.commedchemexpress.comresearchgate.netnih.govpurdue.edumedchemexpress.com.

Studies have shown that this compound exhibits rapid bactericidal activity against C. difficile medchemexpress.comresearchgate.netplos.org. For example, this compound at concentrations as low as 0.3125 µg/mL or 1.25 µg/mL can reduce C. difficile bacterial counts to below detection limits within 8 hours, demonstrating a concentration-dependent killing effect medchemexpress.commedchemexpress.com. Importantly, this compound has been observed to inhibit the growth of C. difficile without significantly affecting several commensal organisms naturally present in the human intestine that contribute to protection against CDI researchgate.netnih.gov.

Comparative Studies with Other Anticlostridial Agents

In comparative studies, this compound has shown superior killing kinetics against C. difficile compared to metthis compound, another anticlostridial agent from the same chemical category (nitroimidazoles) researchgate.netnih.govcontagionlive.com. While metthis compound has historically been a treatment option for mild-to-moderate CDI, it has been removed from some guidelines due to its inferiority to vancomycin (B549263), particularly for severe cases contagionlive.comresearchgate.netjwatch.org.

In contrast to vancomycin, which can be associated with recurrence rates, and fidaxomicin, this compound's efficacy in comparison to these standard-of-care antibiotics is particularly noteworthy for its potent activity at low concentrations and favorable activity against protective gut microbiota researchgate.netpurdue.eduplos.org. For example, other natural product compounds have also exhibited rapid bactericidal activity superior to vancomycin in reducing a high inoculum of C. difficilein vitro researchgate.netplos.org.

Studies in Murine Models of C. difficile Infection

This compound's efficacy has also been evaluated in in vivo murine models of C. difficile infection, which are crucial for understanding CDI pathophysiology and testing new drug candidates caymanchem.comresearchgate.netnih.govcontagionlive.comoup.comasm.orgmdpi.comacs.orgmdpi.com. In these models, susceptibility to CDI is typically induced by disrupting the gut microbiota with antibiotics oup.comacs.orgmdpi.com.

In studies using a mouse model of CDI, this compound has outperformed metthis compound researchgate.netnih.govcontagionlive.com. For instance, this compound at a dose of 1 mg/kg daily protected 60% of infected mice, an effect equivalent to metthis compound at 10 mg/kg daily nih.govcontagionlive.com. In contrast, all mice treated with 1 mg/kg metthis compound died only two days post-infection contagionlive.com. This compound's ability to increase survival in a C. difficile infection mouse model has also been noted at a dose of 10 mg/kg caymanchem.com. These findings suggest that this compound has a faster bactericidal activity and potentially superior efficacy in an in vivo setting compared to metthis compound contagionlive.com.

Studies on Tritrichomonas muris in Laboratory Rodents

Research has investigated the efficacy of this compound in combating Tritrichomonas muris infections within laboratory mouse colonies. T. muris is an occasional finding during routine fecal screening of laboratory mice, often affecting entire racks and prompting considerations of culling or rederivation due to a lack of readily available effective treatments ebi.ac.ukresearchgate.netnih.govnih.govcurehunter.com. A study was conducted to evaluate whether a combination of this compound treatment and limited culling could successfully eliminate T. muris from laboratory mice (Mus musculus) ebi.ac.ukresearchgate.netnih.govnih.govcurehunter.com.

In an initial phase, a subset of 39 mice infected with T. muris underwent a 15-day treatment regimen with this compound administered at a concentration of 400 mg/L in their drinking water ebi.ac.ukresearchgate.netnih.govnih.govcurehunter.com. Following this period, 34 of these mice were retested on day 16 nih.gov. Results indicated that 28 of these mice tested negative for T. muris by real-time PCR analysis nih.gov. However, 6 of the originally treated mice still showed shedding of T. muris ebi.ac.ukresearchgate.netnih.govnih.govcurehunter.com.

Table 1: Outcome of Initial this compound Treatment against Tritrichomonas muris in Laboratory Mice

ParameterValue
Initial Mice Treated (n)39 ebi.ac.ukresearchgate.netnih.gov
Treatment Duration15 days ebi.ac.ukresearchgate.netnih.gov
Mice Retested (n)34 (on Day 16) nih.gov
Mice Negative for T. muris Post-Treatment (n)28 nih.gov
Mice Still Shedding T. muris Post-Treatment (n)6 ebi.ac.ukresearchgate.netnih.gov

Following these results, a subsequent treatment phase was initiated for all mice in the affected rack. This involved administering this compound at a concentration of 500 mg/L in drinking water for 25 days researchgate.netnih.govnih.gov. Mice that remained positive for T. muris after this period were primarily culled, with the exception of a valuable breeding pair researchgate.netnih.govnih.gov. The remaining mice continued to receive this compound for an additional 17 days researchgate.netnih.govnih.gov.

Table 2: Outcome of Subsequent this compound Treatment Phase against Tritrichomonas muris in Laboratory Mice

ParameterValue
Treatment Concentration (Subsequent)500 mg/L researchgate.netnih.govnih.gov
Treatment Duration (Subsequent)25 days researchgate.netnih.govnih.gov
Additional Treatment Duration (Remaining Mice)17 days researchgate.netnih.govnih.gov
Retesting Days (from initial treatment start)Day 60 and Day 81 researchgate.netnih.govnih.gov
Mice Negative for T. muris at End of TreatmentAll tested mice researchgate.netnih.govnih.gov

Pharmacokinetic and Metabolic Research

Absorption and Distribution Studies

Ronidazole is readily absorbed from the gastrointestinal tract following oral administration in several animal species wikipedia.orgfishersci.ca. Studies involving 14C-ronidazole in rats demonstrated plasma concentrations of 0.09 µg/ml and 0.5 µg/ml 24 hours after oral doses of 2 mg/kg body weight (bw) and 10 mg/kg bw, respectively wikipedia.org.

Once absorbed, this compound exhibits wide distribution throughout the animal body. Radioactivity associated with this compound has been detected in various tissues, including the brain, fat, heart, kidney, liver, lung, muscle, pancreas, skin, and spleen wikipedia.org. In cats, oral absorption of immediate-release this compound capsules is rapid and complete, with the drug detected in plasma within 10 minutes of administration, demonstrating a high bioavailability of approximately 99.64% scitoys.commims.com. The steady-state volume of distribution in cats is approximately 0.7 L/kg fishersci.camims.com. In pigeons, nearly complete absorption was observed after oral administration of a prolonged-release tablet, with a volume of distribution reported as 0.86 L/kg iiab.me.

Metabolism and Active Metabolite Formation

This compound undergoes extensive biotransformation, with the liver identified as a primary site of metabolism wikipedia.orgwikipedia.org. The metabolic process predominantly involves a reductive pathway, catalyzed by liver microsomal fractions and NADPH-cytochrome P-450 reductase wikipedia.orgwikidata.org. This conversion of this compound to reactive metabolites is quantitative; however, only approximately 5% of these metabolites are accounted for as protein-bound products, while about 95% can react with other components in the reaction medium, such as thiols or water wikidata.org. Research indicates that the imidazole (B134444) nucleus of this compound is largely retained in the bound residue, whereas the carbamoyl (B1232498) group is frequently lost during the formation of covalently bound metabolites wikidata.org. Biotransformation can also lead to the generation of pharmacologically active metabolites ontosight.ainih.gov.

Identification of Metabolites

A key metabolite identified for both this compound and dimetridazole (B1670680) is 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), also referred to as 2-OH-M nih.govnih.govwikipedia.orgamericanelements.com. The formation of HMMNI occurs through the hydrolysis of this compound's carbamate (B1207046) group herts.ac.uknih.gov. Other proposed metabolic pathways involve ring scission, leading to compounds such as N-methylglycolamide, which can be further metabolized into smaller molecules like oxalic acid, methylamine (B109427), and carbon dioxide herts.ac.uknih.gov. A hydroxylamine (B1172632) intermediate has been suggested to play a role in forming DNA-protein crosslinks nih.gov. Furthermore, studies have reported the presence of 1-methyl-2-hydroxymethylimidazole (approximately 30% excretion) and 5-nitrosoimidazole glucuronide (approximately 12% excretion) as urinary metabolites nih.gov. Studies in rat liver have shown that reactive metabolites of this compound covalently bind to tissue proteins, with cysteine thiols identified as primary targets for this alkylation wikidata.org. Notably, persistent unextractable residues, which are largely bound to cellular macromolecules, can remain in animal tissues for extended periods (e.g., up to 42 days in turkeys), with a significant portion, such as approximately 60% of the radioactivity in muscle at 7 days post-treatment, being associated with the protein fraction nih.govmetabolomicsworkbench.org.

Role of Biotransformation in Genotoxicity and Carcinogenesis

This compound, along with its biotransformation products, has been linked to mutagenic and carcinogenic potential nih.govnih.govamericanelements.commetabolomicsworkbench.org. The reduction of the nitro group is critical for its antibacterial mechanism of action and is also implicated in its genotoxic properties wikipedia.orgmetabolomicsworkbench.org. The biotransformation of this compound to protein-bound metabolites proceeds via a reductive pathway wikipedia.orgwikidata.org. Research suggests that reactive this compound metabolites can directly interact with DNA metabolomicsworkbench.org.

This compound has demonstrated mutagenic activity in bacterial test systems, such as the Ames test wikipedia.orgmetabolomicsworkbench.org. While findings regarding its genotoxicity in mammalian systems have been inconsistent, some studies propose a genotoxic mode of action in mammals metabolomicsworkbench.org. Carcinogenicity studies in animals have shown increased incidences of lung adenoma/carcinoma in mice and benign mammary tumors in rats wikipedia.org. The formation of DNA adducts is a recognized mechanism underlying the genotoxicity and carcinogenicity of certain compounds.

Elimination and Excretion Pathways

This compound is primarily eliminated from the body through both urinary and fecal excretion pathways wikipedia.orgherts.ac.uknih.gov. In rats, following a single oral dose, 30-36% of the administered dose was excreted in urine and 16-40% in feces within a 24-hour period wikipedia.org. A minor portion, up to 3%, of the dose can be exhaled as carbon dioxide wikipedia.org. Subsequent elimination of this compound is characterized as slow and incomplete; in rats, the combined urinary and fecal excretion significantly decreased after the first day wikipedia.org. In cats, this compound remained detectable in plasma for up to 48 hours post-administration, indicating a slow elimination rate scitoys.commims.com. In studies with pigs, approximately 70-80% of the total administered radioactivity was recovered in urine, feces, gastrointestinal tract contents, and tissues nih.gov. The remaining radioactivity not accounted for in these measurements may be attributable to exhalable materials, such as methylamine nih.gov. Furthermore, studies have noted that the amount of unextractable residues in tissues like muscle and liver increases over time nih.gov.

Pharmacokinetic Parameter Analysis in Research Animals

Pharmacokinetic studies have provided quantitative data on the disposition of this compound in various research animals. Key parameters such as half-life, volume of distribution, and clearance vary among species.

Table 1: Summary of this compound Pharmacokinetic Parameters in Selected Research Animals

ParameterCats (Immediate-Release) fishersci.cascitoys.commims.comCats (Guar Gum-Coated)Pigeons mims.comiiab.meRats wikipedia.org
Oral Absorption Rapid and complete scitoys.comDelayed, consistent with colonic arrivalNearly complete iiab.meReadily absorbed wikipedia.org
Bioavailability (%) ~99.64 scitoys.comNot specifiedNot specifiedNot specified
Volume of Distribution (L/kg) ~0.7 fishersci.camims.comNot specified0.86 iiab.meWidely distributed wikipedia.org
Clearance (mL/kg/min) ~0.82 (IV) scitoys.commims.comNot specified~0.93 mims.comNot specified
Terminal Half-life (h) ~9.80 (IV), ~10.50 (Oral) scitoys.commims.com~10 fishersci.ca11 iiab.meSlow elimination wikipedia.org
Peak Plasma Concentration (Cmax) (µg/ml) Not specifiedHealthy: 21.6 ± 4; Infected: 17.1 ± 9.2Not specified0.09 (2mg/kg bw); 0.5 (10mg/kg bw) at 24h wikipedia.org
Time to Peak Concentration (Tmax) (h) Rapid (detection by 10 min) scitoys.comHealthy: 9 ± 2.3; Infected: 9.4 ± 4Not specifiedNot specified

Resistance Mechanisms and Research Challenges

Documentation of In Vivo and In Vitro Resistance

Resistance to ronidazole in Tritrichomonas foetus has been documented both in vivo and in vitro. Clinical resistance to this compound is increasingly recognized, particularly in cases of feline tritrichomoniasis where treatment failure occurs despite appropriate dosage ncsu.eduresearchgate.netveteriankey.com. In vivo treatment failures have been observed in cats, where infection persists or recurs after this compound therapy abcdcatsvets.orgveterinaryevidence.orgresearchgate.net. For instance, a study documented treatment failure in cats that had undergone multiple courses of 5-nitroimidazole drugs, including this compound researchgate.netnih.gov. This suggests the development of in vivo resistance to the compound veteriankey.comveterinaryevidence.org.

In vitro studies have further substantiated this, demonstrating resistance of T. foetus isolates to this compound under aerobic conditions ncsu.eduveterinaryevidence.orgresearchgate.netnih.gov. A key finding is that this compound resistance was uniquely identified in T. foetus isolates from cats with documented treatment failure researchgate.netnih.gov. This in vitro resistance often becomes manifest in the presence of oxygen, distinguishing it from anaerobic resistance which can be laboratory-induced and manifests under anaerobic conditions meduniwien.ac.at. The minimum lethal concentrations (MLCs) for this compound-resistant T. foetus strains under aerobic conditions were reported to be higher (6.25–12.50 µg/ml) compared to susceptible strains (0.39–3.13 µg/ml) researchgate.net.

Despite this compound being the only drug demonstrated to be effective in eliminating T. foetus from cats, clinical resistance is increasingly recognized ncsu.eduresearchgate.net. The prevalence of this compound-resistant T. foetus infection in cats is currently unknown but is suspected to be significant veteriankey.com.

Proposed Mechanisms of Resistance Development

The mechanisms of 5-nitroimidazole resistance, including this compound, are complex and involve several cellular adaptations by the protozoan parasites. These mechanisms are often categorized into alterations in drug activation pathways, changes in oxygen scavenging and redox properties, and underlying genetic bases.

Alterations in Drug Activation Pathways

5-nitroimidazoles, including this compound, exert their toxic effect by being reduced (activated) within the anaerobic environment of parasitic cells, typically in organelles like hydrogenosomes meduniwien.ac.attokyovets.combenthaminfo.comcambridge.orgnih.gov. This reduction process leads to the formation of cytotoxic nitro radical anions that damage DNA and other cellular components, ultimately causing cell death tokyovets.combenthaminfo.comcambridge.orgopenbioactivecompoundjournal.com.

Resistance can arise from a strongly impaired uptake of the drug, arguably due to the loss of these drug-activating pathways meduniwien.ac.at. In Trichomonas vaginalis, a related trichomonad, anaerobic resistance (often laboratory-induced) is characterized by a gradual loss of hydrogenosomal proteins essential for drug activation, such as pyruvate:ferredoxin oxidoreductase (PFOR), hydrogenase, and ferredoxin nih.govopenbioactivecompoundjournal.commicrobiologyresearch.orgmdpi.com. While PFOR is considered a key enzyme, alternative drug activation mechanisms involving malic enzyme, NADH:ferredoxin oxidoreductase, and ferredoxin can still activate the drug benthaminfo.comopenbioactivecompoundjournal.commicrobiologyresearch.org. For high levels of resistance to develop, a complete inactivation of the hydrogenosome may occur, involving a decrease and eventual loss of all proteins necessary for drug activation openbioactivecompoundjournal.com. Reduced expression of PFOR protein has been linked to decreased gene transcription, and down-regulation of malic enzyme is controlled at the mRNA level microbiologyresearch.org.

Role of Oxygen Scavenging and Redox Properties

Oxygen scavenging mechanisms play a crucial role in the development of 5-nitroimidazole resistance, particularly the "aerobic resistance" observed in clinical isolates meduniwien.ac.atbenthaminfo.comcambridge.orgnih.gov. Trichomonads are microaerophiles/anaerobes, and the activation of 5-nitroimidazoles requires a highly reductive intracellular environment meduniwien.ac.atcambridge.org. Defective oxygen scavenging mechanisms lead to higher intracellular oxygen concentrations, which counteract the activation of nitroimidazoles by reducing the necessary low redox potential researchgate.netmeduniwien.ac.atbenthaminfo.comcambridge.orgnih.gov. Increased intracellular oxygen can also re-oxidize the activated nitro radical anion back to the inactive parent compound, a process known as futile cycling, which generates less damaging superoxide (B77818) radical anions benthaminfo.comcambridge.org.

Key enzymes implicated in oxygen scavenging include flavin reductase (FR) and NADH oxidase researchgate.netmeduniwien.ac.atnih.gov. The loss or impairment of flavin reductase 1 (FR1), which reduces oxygen to hydrogen peroxide, has been proposed as a central mechanism facilitating the emergence of 5-nitroimidazole resistance researchgate.netmeduniwien.ac.atcambridge.orgnih.gov. Reduced levels of FR1 activity are observed in both aerobic and anaerobic resistance types in T. vaginalis cambridge.orgnih.gov. However, recent research suggests that FR1 reduction may not always impair oxygen scavenging, challenging the direct causal link nih.gov. In T. foetus, a homolog of FR has been found, but its activity was weak compared to T. vaginalis, and its activity remained unchanged in metthis compound-resistant cell lines, suggesting it might not play the same role in T. foetus resistance researchgate.net.

Genetic Basis of Resistance

The genetic basis of 5-nitroimidazole resistance, including for this compound, is an area of active research. Studies on T. vaginalis have identified differentially expressed genes (DEGs) in metthis compound-resistant versus sensitive isolates mdpi.com. These DEGs include genes involved in carbohydrate/energy metabolism, drug activation, and oxygen scavenging pathways mdpi.com. Genes encoding hydrogenosomal and cytosolic proteins, particularly those associated with energy metabolism, detoxification, and antioxidant/redox pathways (such as PFOR, ferredoxin, nitroreductase, hydrogenase, thioredoxin reductase, and flavin reductase), are often downregulated in resistant strains nih.govmdpi.com.

Furthermore, research has explored the universality of genetic bases for metthis compound (B1676534) resistance across different trichomonads. Convergent genetic changes have been identified in lab-derived resistant lines of Tritrichomonas foetus, a species distantly related to T. vaginalis oup.com. This suggests a conservation of the pathways through which adaptation to drug resistance occurs among trichomonads oup.com. While specific genetic markers for this compound resistance in T. foetus are still being elucidated, the understanding from other 5-nitroimidazole resistance mechanisms in related protozoa provides a crucial framework.

Cross-Resistance with Other 5-Nitroimidazoles

A significant concern with this compound resistance is the high level of cross-resistance observed with other 5-nitroimidazole drugs, such as metthis compound and tinidazole (B1682380) veteriankey.comresearchgate.netnih.govbenthaminfo.comcambridge.org. This phenomenon is particularly problematic because these drugs share a common mode of action for drug activation mdpi.comnih.gov.

Clinical resistance to metthis compound in feline Tritrichomonas foetus is often presumed due to frequent treatment failures veteriankey.comresearchgate.netnih.gov. Tinidazole, while sometimes considered an alternative, has shown low efficacy and does not consistently eradicate infection in cats veteriankey.comresearchgate.netnih.gov. The documentation of in vivo and in vitro resistance to this compound, coupled with the presumed resistance to metthis compound and limited efficacy of tinidazole, strongly indicates a high degree of cross-resistance among T. foetus isolates to the 5-nitroimidazole class veteriankey.comresearchgate.netnih.gov. This implies that if a parasite is resistant to one 5-nitroimidazole, it is highly likely to be resistant to others within the same class, limiting therapeutic options mdpi.comcambridge.org. For example, studies on Giardia lamblia have shown that lines resistant to certain 5-nitroimidazole compounds are also resistant to this compound, tinidazole, and ornidazole (B1677491) nih.gov.

The table below summarizes the reported minimum lethal concentrations (MLC) for susceptible and resistant T. foetus strains to this compound and metthis compound under aerobic conditions, highlighting the impact of resistance.

Table 1: Minimum Lethal Concentrations (MLC) of this compound and Metthis compound for Tritrichomonas foetus Strains (Aerobic Conditions)

CompoundSusceptible Strain MLC Range (µg/ml)Resistant Strain MLC Range (µg/ml)
This compound0.39–3.13 researchgate.net6.25–12.50 researchgate.net
Metthis compound1.56–12.50 researchgate.net50–100 researchgate.net

Note: Data presented are based on in vitro testing and may not directly correlate with in vivo efficacy across all scenarios.

Strategies to Combat Resistance in Research Settings

Given the increasing challenges posed by this compound resistance and cross-resistance within the 5-nitroimidazole class, research efforts are focused on developing strategies to combat this problem. The current lack of alternative drugs with clinical efficacy against T. foetus infection underscores the urgency of these investigations veteriankey.comresearchgate.net.

Research strategies include:

Exploring novel drug targets and compounds: This involves identifying new biochemical pathways or cellular components in the parasite that are essential for its survival but not targeted by existing drugs. For instance, studies are looking into compounds that can induce oxidative stress or DNA damage through different mechanisms benthaminfo.comopenbioactivecompoundjournal.com.

Investigating combination therapies: Combining this compound with other compounds that have different mechanisms of action could potentially overcome resistance by targeting multiple pathways simultaneously or by enhancing the activity of this compound. While not specifically for this compound, some preliminary data has suggested the addition of a probiotic containing Enterococcus faecium to this compound therapy in cats with Tritrichomonas blagburni infection, though further studies are needed abcdcatsvets.org.

Repurposing existing drugs: Evaluating drugs approved for other conditions for their efficacy against resistant strains. This approach can accelerate the development process, as safety and pharmacokinetic data might already be available contagionlive.com.

Understanding genetic and molecular mechanisms in greater detail: Deeper understanding of the genetic changes that lead to resistance can inform the design of more targeted interventions mdpi.comoup.com. This includes identifying specific genetic markers that can be used for resistance diagnostics oup.com.

Developing resistance-modifying agents: These are compounds that, while not directly antimicrobial, can restore the susceptibility of resistant parasites to existing drugs by interfering with resistance mechanisms (e.g., efflux pumps, oxygen scavenging pathways) mdpi.comnih.govfrontiersin.org.

Implementing antimicrobial stewardship principles: Although primarily focused on preventing the emergence of resistance in general, these principles, including judicious drug selection and appropriate treatment durations, are critical in research and clinical settings to slow down the development and spread of resistance tufts.edu.

These research avenues aim to provide new therapeutic options to manage infections caused by this compound-resistant protozoa.

Toxicological and Safety Research Considerations

Reproductive and Developmental Toxicity Investigations

Investigations into the reproductive and developmental toxicity of ronidazole have revealed adverse effects in animal models. Studies have shown that this compound is embryotoxic in mice, rats, and rabbits. europa.eu

In a study where this compound was administered orally to pregnant rats, no compound-related embryotoxicity was observed at lower dosage levels. However, at the highest doses administered, both maternal and fetal weights were reduced. Despite the reduction in weight, no statistically significant teratogenicity was reported in these studies. europa.eu Another study involving albino rats investigated the antifertility, embryotoxic, and teratogenic actions of a Bulgarian this compound preparation. researchgate.net

The evaluation of reproductive and developmental toxicity is a critical component of the safety assessment for pharmaceutical compounds. fda.govnih.gov These studies are designed to identify any adverse effects on the ability to reproduce and on the normal development of offspring. birthdefectsresearch.org

Potential for Adverse Effects on Intestinal Microbiota in Research Animals

While specific studies on the effects of this compound on the intestinal microbiota of research animals are not detailed in the provided search results, the impact of the analogous compound metthis compound (B1676534) has been well-documented. Given their similar chemical structure, it is plausible that this compound could exert similar effects on the gut microbiome.

Studies in healthy dogs have shown that metthis compound administration significantly alters the composition of the fecal microbiome. nih.govnih.gov These changes include a decrease in bacterial richness and a reduction in key bacteria such as Fusobacteria. nih.gov Notably, these alterations did not fully resolve even four weeks after the discontinuation of metthis compound. nih.gov A significant increase in the fecal dysbiosis index was also observed. nih.gov

Metthis compound has also been shown to have a significant and lasting impact on the fecal microbiome and metabolome of healthy cats. oup.comdoaj.org In cats, metthis compound administration led to looser stools, altered the relative abundances of numerous bacterial genera, and affected bile acid profiles by increasing primary bile acids and reducing secondary bile acids. oup.com These findings indicate that metthis compound is a potent antibiotic with long-lasting effects on the gut microbiota and metabolites in cats. oup.com

The disruption of the intestinal microbiota by antibiotics like metthis compound can have broader physiological consequences. unomaha.edu These findings in dogs and cats suggest that this compound could have a similar potential to cause significant and potentially lasting alterations to the intestinal microbial community in research animals.

Table 3: Effects of Metthis compound on Intestinal Microbiota in Research Animals

Animal Model Key Findings
Dogs Decreased bacterial richness, reduction in Fusobacteria, increased dysbiosis index, effects persisted for at least 4 weeks post-treatment.
Cats Altered relative abundances of 78 bacterial genera, increased primary bile acids, reduced secondary bile acids, increased dysbiosis index.

Advanced Analytical Methodologies for Ronidazole Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical tool for Ronidazole research due to its high sensitivity, specificity, and versatility. It is widely applied for both the quantification of the parent compound and the identification of its metabolites in complex biological samples.

LC-MS/MS methods have been extensively developed and validated for the determination of this compound residues in a variety of biological matrices, including food products of animal origin. These methods are crucial for enforcing regulatory limits and ensuring consumer safety. For instance, a method developed for salmon and honey utilized isotopic internal standards (this compound-d3) to achieve accurate quantification. nih.gov Samples were extracted with ethyl acetate (B1210297), cleaned up using a silica (B1680970) solid-phase extraction (SPE) cartridge, and analyzed by reversed-phase LC-MS/MS. nih.gov This particular method demonstrated high sensitivity with detection limits ranging from 0.05 to 0.2 µg/kg in both salmon and honey. nih.gov

Similarly, a fast and simple LC-MS/MS method was established for quantifying this compound in milk. sciex.com This approach used a straightforward extraction with acetonitrile (B52724) containing 0.1% formic acid, followed by a salting-out step with sodium chloride. sciex.com The method achieved a quantification limit of 0.5 ppb, which is below the established Minimum Required Performance Limit (MRPL). sciex.com In another application, an effective LC-MS/MS method was validated for this compound determination in honey, involving protein precipitation, liquid-liquid extraction, and solid-phase extraction for sample cleanup. researchgate.net This method reported a limit of quantification of 0.75 μg kg-1 and a limit of detection of 0.20 μg kg-1. researchgate.net For bovine muscle, a sensitive LC-MS/MS method was developed that allows for the simultaneous determination of this compound and other nitroimidazoles. researchgate.netcabidigitallibrary.org The validation of this method, following regulatory guidelines, showed excellent accuracy, with average recoveries ranging from 95.7% to 103.3% across five fortification levels (0.5 to 2.5 μg/kg). cabidigitallibrary.org

Table 1: Performance of LC-MS/MS Methods for this compound Quantification

Biological MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Average Recovery (%)Source(s)
Salmon & Honey0.05-0.2 µg/kgNot Specified91.2-107.0 nih.gov
Milk0.25 ppb (aqueous)0.5 ppbNot Specified sciex.com
Honey0.20 µg/kg0.75 µg/kg>90 researchgate.net
Bovine MuscleCCα: 0.24-0.31 µg/kgCCβ: 0.38-0.5 µg/kg96-103 researchgate.net

Note: CCα (Decision Limit) and CCβ (Detection Capability) are performance characteristics defined in Commission Decision 2002/657/EC.

Beyond quantifying the parent drug, LC-MS/MS is a powerful technique for identifying and measuring its metabolites. This is crucial for a comprehensive risk assessment, as metabolites can also possess biological activity. A sensitive LC-MS/MS method was developed for the simultaneous determination of this compound and its major metabolite, 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), in bovine muscle. researchgate.netresearchgate.net This method utilizes an extraction with ethyl acetate followed by a purification step before analysis. researchgate.netresearchgate.net The ability to monitor both the parent compound and its metabolite in a single run provides a more complete picture of the residue profile in tissues, which is essential for toxicological evaluations and regulatory compliance. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) for Environmental Detection

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a rapid and sensitive technique for the detection of chemical contaminants in environmental samples. nih.govresearchgate.net For this compound, a SERS-based method was developed for its detection in various environmental matrices, including tap, lake, and swamp waters, as well as soil. nih.gov This technique utilizes silver nanorod array substrates to enhance the Raman signal of this compound, allowing for its detection with minimal sample pretreatment. nih.gov The limits of detection achieved were 1 µg/mL in ultra-pure water and between 10-50 µg/mL in environmental samples, highlighting its potential as a screening tool for on-site environmental monitoring. nih.gov

Table 2: SERS Detection Limits for this compound

MatrixLimit of Detection (LOD)Source(s)
Ultra-pure Water1 µg/mL nih.gov
Methanol10 µg/mL nih.gov
Environmental Samples (water, soil)10-50 µg/mL nih.gov

Electroanalytical Methods for Environmental and Food Matrices

Electroanalytical techniques offer a cost-effective and portable alternative for the determination of this compound. A novel method employing square-wave adsorptive cathodic stripping voltammetry with a cathodically pretreated boron-doped diamond electrode has been developed. scielo.brresearchgate.net This approach was successfully applied to determine this compound in lake water and whole milk samples. scielo.br The method demonstrated good linearity over two concentration ranges (12.70 to 63.40 µmol L−1 and 76.04 to 126.2 µmol L−1) and achieved a limit of detection of 2.55 µmol L−1. researchgate.net Recovery percentages in spiked water and milk samples were excellent, ranging from 96% to 100%, indicating the method's accuracy and suitability for analyzing complex matrices. scielo.brresearchgate.net

High Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible and robust analytical technique. An HPLC-UV method was developed for the simultaneous determination of this compound and four other nitroimidazoles in honey. nih.gov The method involves an initial extraction with ethyl acetate, followed by a solid-phase extraction cleanup step. nih.gov The compounds are then separated on a chromatography column and detected by a UV detector set at 315 nm. nih.gov This method is sensitive, with a limit of detection for this compound between 1.0-2.0 ng/g. nih.gov The average recoveries were found to be in the range of 71.5-101.4% for honey samples fortified at various concentrations, demonstrating the method's reliability for routine monitoring of honey samples. nih.gov

Environmental Presence and Impact in Research Contexts

Detection in Environmental Samples

The presence of ronidazole in the environment is a subject of growing concern due to its potential for ecotoxicity. Researchers have developed various analytical methods to detect and quantify this compound in different environmental matrices.

One notable method is surface-enhanced Raman spectroscopy (SERS), which has been successfully used for the detection of this compound in real-world environmental samples, including tap, lake, and swamp waters, as well as soil. nih.gov This technique, which requires minimal sample pretreatment, offers a rapid and simple means for on-site screening. nih.gov The limits of detection for this compound using this SERS-based method are 1 µg/mL in ultra-pure water and range from 10-50 µg/mL in environmental samples. nih.gov

Another advanced analytical approach for this compound determination is square-wave adsorptive cathodic stripping voltammetry, utilizing a cathodically pretreated boron-doped diamond electrode. europa.eu This electroanalytical method has demonstrated effectiveness in analyzing natural water and whole milk samples, achieving recovery percentages between 96% and 100%. europa.eu The limit of detection for this method was determined to be 2.55 µmol L-1. europa.eu The technique is noted for its stable analytical response, with intra- and inter-day repeatabilities showing relative standard deviations of only 2.7% and 3.5%, respectively. europa.eu

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is another common and highly sensitive method for the detection of nitroimidazoles like this compound in environmental samples. mdpi.com These methods are crucial for monitoring the presence of such compounds in various environmental compartments. mdpi.com

Detection Methods for this compound in Environmental Samples

Analytical MethodSample MatrixLimit of Detection (LOD)Key Findings
Surface-Enhanced Raman Spectroscopy (SERS)Tap Water, Lake Water, Swamp Water, Soil1 µg/mL (in ultra-pure water); 10-50 µg/mL (in environmental samples)Rapid, simple, and inexpensive for on-site screening with minimal sample pretreatment. nih.gov
Square-Wave Adsorptive Cathodic Stripping VoltammetryNatural Water, Whole Milk2.55 µmol L-1High recovery rates (96-100%) and stable analytical response. europa.eu
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Environmental SamplesNot specifiedA common and sensitive method for monitoring nitroimidazoles. mdpi.com

Contamination Routes in Research and Animal Facilities

The primary route of this compound introduction into research and animal facilities is through its therapeutic use to treat protozoal infections in laboratory animals, such as mice. brieflands.com The compound is often administered to animals via their drinking water. brieflands.comresearchgate.net

Several contamination pathways can be identified within these facilities:

Direct Spillage : Accidental spills of this compound-medicated water can directly contaminate surfaces, cages, and the surrounding environment within the facility.

Excretion from Treated Animals : Animals treated with this compound excrete the parent compound and its metabolites in their urine and feces. fao.org This leads to the contamination of animal bedding and cages.

Waste Disposal : The disposal of contaminated animal bedding, carcasses, and leftover medicated water contributes to the release of this compound into the facility's wastewater system or solid waste streams.

Aerosolization : Cleaning procedures, such as cage washing, can potentially generate aerosols containing this compound residues, leading to wider environmental dissemination within the facility.

Cross-Contamination : The movement of personnel and equipment between contaminated and clean areas can lead to the spread of this compound residues throughout the facility. The density of animal housing can also be a factor in promoting environmental contamination and re-contamination. nih.gov

The potential for such contamination is a significant consideration, especially in facilities housing valuable or genetically modified animals, where unintended exposure to such compounds could have unforeseen effects on research outcomes. brieflands.com

Degradation Pathways and Byproducts in Environmental Studies

The degradation of this compound in the environment is a critical area of research, as the parent compound and its byproducts may have different toxicological profiles. Studies have investigated various degradation processes to understand how this compound breaks down under different conditions.

Advanced oxidation processes (AOTs) have been shown to be effective in degrading this compound. One such study investigated the degradation of this compound using chlorination (Cl2), UV irradiation, and a combined UV/chlorine process. nih.gov The degradation kinetics of this compound chlorination were found to follow a second-order behavior. nih.gov While UV irradiation was more effective than chlorination at degrading this compound, the compound exhibited a very low quantum yield at 254 nm. nih.gov The combined UV/chlorine process was the most efficient for both degradation and mineralization, owing to the generation of hydroxyl radicals. nih.gov The second-order rate constant between this compound and hydroxyl radicals was determined to be (2.92 ± 0.05) × 10^9 M-1 s-1. nih.gov

Another study explored the degradation of this compound through an electrochemical system that simultaneously generated persulfate and ferrous ions. researchgate.net This method also proved to be a rapid and efficient way to degrade the compound. researchgate.net The degradation efficiency was found to increase with higher persulfate concentrations and a higher ferrous ion to persulfate ratio. researchgate.net

Degradation Processes for this compound in Environmental Studies

Degradation ProcessKey FindingsIdentified Byproducts/Intermediates
Chlorination (Cl2)Follows second-order degradation kinetics. nih.govDegradation intermediates identified. nih.gov
UV IrradiationMore effective than chlorination but with a low quantum yield. nih.govDegradation intermediates identified. nih.gov
UV/ChlorineHighly efficient for degradation and mineralization due to hydroxyl radical generation. nih.govDegradation intermediates identified. nih.gov
Electrochemically Generated Persulfate and Ferrous IonsRapid and efficient degradation. researchgate.netFive intermediates detected. researchgate.net

Future Directions and Research Gaps

Exploration of Novel Mechanisms of Action

Ronidazole, a 5-nitroimidazole derivative, traditionally functions as an antiprotozoal agent by disrupting the DNA synthesis of parasites, which ultimately leads to their death. chemicalbook.com Its primary mechanism involves the reduction of its nitro group within anaerobic organisms, creating cytotoxic metabolites that damage microbial DNA. europa.eu This established mechanism has proven effective against various protozoa, including Tritrichomonas foetus, Giardia, and Histomonas. chemicalbook.comwikipedia.org

Recent research, however, has initiated the exploration of this compound for applications beyond its conventional antiprotozoal use, suggesting novel mechanisms of action may be at play. A significant area of investigation is its potential as a treatment for Clostridioides difficile infection (CDI). nih.govnih.gov Studies have demonstrated that this compound exhibits potent, concentration-dependent bactericidal activity against clinical C. difficile isolates, including highly virulent strains. nih.govnih.gov This antibacterial effect is achieved at very low concentrations. nih.gov

Notably, this compound shows superior killing kinetics compared to metthis compound (B1676534), another nitroimidazole compound. nih.govnih.gov Further investigation into its activity against CDI has revealed that this compound does not significantly inhibit the growth of several commensal gut organisms that are crucial for preventing C. difficile infections. nih.govnih.gov This selective activity suggests a more targeted mechanism than previously understood and highlights a critical gap in knowledge. The precise molecular interactions that allow this compound to effectively target C. difficile while sparing beneficial gut flora remain to be fully elucidated. Future research is needed to explore these selective inhibitory pathways and the specific biochemical processes within C. difficile that are disrupted by this compound.

OrganismIn Vitro Activity of this compoundKey Finding
Clostridioides difficileInhibited growth of clinical isolates at 0.125 µg/mL. nih.govShowed superior killing kinetics compared to metthis compound. nih.gov
Commensal Gut OrganismsDid not inhibit the growth of several protective commensal organisms. nih.govnih.govSuggests a selective mechanism of action.

Development of Alternative Therapeutic Agents and Strategies

The investigation into this compound's efficacy has often been benchmarked against other 5-nitroimidazole compounds, primarily metthis compound and tinidazole (B1682380). veterinaryevidence.org In vitro studies have demonstrated that this compound and tinidazole can kill Tritrichomonas foetus at concentrations greater than 0.1 µg/mL. researchgate.net This has spurred research into optimizing treatment strategies and developing alternative therapeutic approaches, particularly for infections like feline tritrichomoniasis where treatment failures can occur. researchgate.net

One innovative strategy involves the development of modified-release formulations to enhance drug delivery to the target site. For instance, guar (B607891) gum-coated capsules of this compound have been developed for colonic delivery. nih.gov This approach is designed to delay the release of the drug until it reaches the large intestine, the primary site of T. foetus colonization. In vitro studies showed that while standard tablets released all of the drug within 10 minutes in a simulated gastric environment, the guar gum-coated capsules released only 30% after three hours under the same conditions, with the majority (88%) being released in a simulated intestinal environment. nih.gov This targeted delivery system could represent a significant strategic advancement, potentially improving local efficacy.

While this compound has shown superior efficacy compared to metthis compound against T. foetus, the emergence of resistance remains a concern. veterinaryevidence.org In some clinical cases, cats have not responded to this compound treatment, and in vitro resistance has been documented in at least one feline T. foetus isolate under aerobic conditions. veterinaryevidence.orgnih.gov These findings underscore the need for continued development of alternative agents and combination therapies to overcome potential resistance and provide effective treatment options.

Long-Term Efficacy and Resistance Monitoring in Research Populations

The long-term effectiveness of this compound and the potential for parasite resistance are critical areas of ongoing research, particularly in the context of feline Tritrichomonas foetus infection. Studies have shown that this compound can successfully eradicate the infection and resolve clinical signs in a majority of treated cats. researchgate.netnih.gov However, treatment failures and relapses have been documented, highlighting the complexity of ensuring long-term efficacy. researchgate.netresearchgate.net

Relapse of infection has been observed as long as 20 weeks after the completion of a treatment course, suggesting that short-term follow-up may be insufficient to confirm eradication. nih.govncsu.edu In some studies, cats that initially tested negative via culture and polymerase chain reaction (PCR) after treatment later became positive again. researchgate.net This could be due to reinfection or the persistence of a small number of organisms that were not detected. researchgate.net The isolate from one cat that experienced a relapse remained susceptible to this compound in vitro, suggesting that suboptimal dosing rather than microbial resistance was the cause of the treatment failure. ncsu.edu

Nevertheless, the potential for drug resistance is a significant concern. Documentation of both in vivo and in vitro resistance of feline T. foetus isolates to this compound exists, although it appears to be uncommon. veterinaryevidence.orgnih.gov The variability in treatment outcomes across different studies emphasizes the need for standardized, long-term monitoring protocols in research populations. Such monitoring is essential to understand the true rate of cure, identify factors associated with treatment failure, and track the prevalence of resistant isolates over time.

Study OutcomeFollow-up DurationKey Observation
Successful Eradication21 to 30 weeksAll 10 cats became negative for T. foetus by PCR testing. ncsu.edu
Relapse after Treatment85 daysA naturally infected cat experienced a relapse of both infection and diarrhea. researchgate.net
Treatment FailureNot specifiedTwo cats did not respond to repeated this compound administration in a case series. veterinaryevidence.org
Long-Term SuccessUp to 800 daysA small cohort study found treatment successful in preventing relapse. veterinaryevidence.org

Advanced Toxicological and Carcinogenicity Assessments

Extensive toxicological and carcinogenicity assessments of this compound have been conducted in various animal models, revealing significant concerns that necessitate further advanced research. fsc.go.jp Studies in mice and rats have established the carcinogenic potential of this compound. europa.eu

In a carcinogenicity study in mice, increased incidences of both benign and malignant lung tumors were observed. fsc.go.jp Similarly, two separate carcinogenicity studies in rats showed a significant increase in mammary tumors in females. fsc.go.jp While these studies suggest carcinogenicity, the underlying mechanism is not yet understood, and the relationship between its genotoxic and carcinogenic properties remains unclear. fsc.go.jp

Genotoxicity studies have yielded mixed results. In vitro reverse mutation tests using bacteria were positive, which may be attributable to the nitroreductase activity of the microorganisms themselves. fsc.go.jp However, in vivo tests in mammals have been inconsistent; a dominant lethal test and a micronucleus test in mice were negative, while a mouse bone marrow chromosome aberration test was positive. fsc.go.jp

Reproductive and developmental toxicity studies have also been performed. This compound was found to be embryotoxic in mice, rats, and rabbits. europa.eu In rats, while no statistically significant teratogenicity was observed, both maternal and fetal weights were reduced at the highest doses administered. europa.eu Given the evidence of carcinogenicity and the ambiguities in the genotoxicity data, regulatory bodies have concluded that a safe exposure level (Acceptable Daily Intake) for this compound cannot be established. fsc.go.jp Advanced toxicological assessments are required to clarify the genotoxic mechanism and to better understand the dose-response relationship for its carcinogenic effects.

Animal ModelToxicological Finding
MiceIncreased incidence of benign and malignant lung tumors. fsc.go.jp
RatsIncreased incidence of mammary tumors in females; testicular toxicity at high doses. europa.eufsc.go.jp
RabbitsEvidence of embryotoxicity. europa.eu
DogsNo compound-induced tumors in a 105-week chronic toxicity study. europa.eu

Research into Environmental Remediation and Monitoring Techniques

The use of this compound in veterinary medicine raises concerns about its potential release into the environment and the subsequent contamination of water and soil resources. As a result, research into effective monitoring and remediation techniques is an emerging and important field. The development of sensitive and rapid detection methods is crucial for environmental surveillance.

One promising technique for monitoring is surface-enhanced Raman spectroscopy (SERS). nih.gov This method has been successfully used to detect this compound and the related compound metthis compound in various environmental samples, including tap, lake, and swamp water, as well as soil. nih.gov Using silver nanorod array substrates, SERS provides a highly sensitive and reproducible means of detection with minimal need for sample pretreatment. nih.gov The limits of detection for this compound using this technique are as low as 1 µg/mL in water, demonstrating its potential as a tool for rapid, on-site screening of environmental contamination. nih.gov

While monitoring techniques are advancing, research into the environmental remediation of this compound itself is less developed. However, studies on the removal of metthis compound from water environments provide a framework for potential strategies that could be adapted for this compound. Conventional water treatment methods like coagulation and activated sludge processes are often ineffective at removing such pharmaceutical compounds. researchgate.net Advanced techniques being explored for metthis compound include adsorption using materials like activated carbon and metal-organic frameworks, as well as catalytic ozonation processes. researchgate.net Future research should focus on adapting and testing these and other advanced oxidation and bioremediation techniques specifically for the removal of this compound from contaminated water and soil, addressing a critical gap in environmental management.

Q & A

Basic Research Questions

Q. How can researchers determine the optimal concentration of ronidazole for in vitro antiparasitic efficacy studies?

  • Methodological Answer : Begin with dose-response assays using cultured parasites (e.g., Trichomonas vaginalis or Giardia). Measure IC₅₀ values via viability assays (e.g., Alamar Blue or ATP quantification). Validate with comparative pharmacokinetic data from animal models (e.g., turkeys or pigs) to ensure physiological relevance. Use HPLC or LC-MS to confirm drug stability in media .

Q. What are the primary metabolic pathways of this compound in mammalian systems, and how do they influence experimental design?

  • Methodological Answer : this compound undergoes nitro-reduction by hepatic enzymes, producing metabolites like 2-aminoimidazole. Use isotopic labeling (e.g., ¹⁴C-ronidazole) in rodent models to track metabolite distribution. Pair with mass spectrometry for metabolite profiling. Note species-specific variations: turkeys show rapid residue depletion (LOD: 20–40 µg/kg after 5 days), while pigs clear residues faster (LOD: 2 µg/kg after 2 days) .

Q. How should researchers address discrepancies in this compound’s pharmacokinetic data across species?

  • Methodological Answer : Conduct cross-species pharmacokinetic studies with standardized protocols (e.g., oral vs. intravenous administration). Analyze variables such as feeding status (e.g., pigeons exhibit a 15–29 h half-life without prior feeding vs. 1–2 h with feeding). Use compartmental modeling to reconcile differences in absorption and clearance rates .

Advanced Research Questions

Q. What experimental frameworks can resolve contradictions between in vitro efficacy and in vivo toxicity of this compound?

  • Methodological Answer : Implement organ-on-a-chip models to simulate human liver metabolism and assess metabolite toxicity. Compare with in vivo toxicity data (e.g., histopathology in rodents). Apply transcriptomic analysis (RNA-seq) to identify off-target effects in host cells. Prioritize metabolites with high bioaccumulation potential for further toxicokinetic studies .

Q. How can metal-organic frameworks (MOFs) enhance the detection sensitivity of this compound in environmental or biological samples?

  • Methodological Answer : Synthesize lanthanide-based MOFs (e.g., Eu³⁺/Tb³⁺@Lu-MOF) via solvothermal methods for ratiometric fluorescent sensing. Optimize ultrasonic conditions (70–100 W, 40–80 min) to control MOF morphology. Validate detection limits using spiked serum samples; reported LODs are 2.85 nM (ornidazole) and 26.7 nM (this compound) with Stern-Volmer constants (Ksv) up to 1.06 × 10⁷ M⁻¹ .

Q. What strategies ensure ethical and reproducible residue analysis of this compound in food-producing animals?

  • Methodological Answer : Adhere to withdrawal period guidelines (e.g., 5 days for turkeys, 2 days for pigs) and validate residue detection via triple-quadrupole LC-MS/MS. Use matrix-matched calibration curves to account for tissue-specific interference. Reference FAO/WHO protocols (1994) for harmonizing international residue standards .

Data Presentation and Analysis

Table 1 : Key Pharmacokinetic Parameters of this compound

SpeciesAdministration RouteHalf-Life (h)Withdrawal Period (Days)LOD (µg/kg)
TurkeyOral15–29*520–40
PigOral2–422
PigeonOral (fasted)15–29N/AN/A
*Without prior feeding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ronidazole
Reactant of Route 2
Reactant of Route 2
Ronidazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.